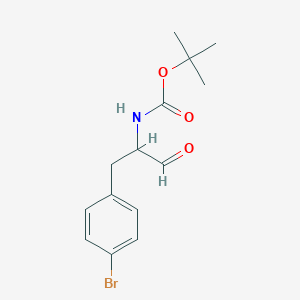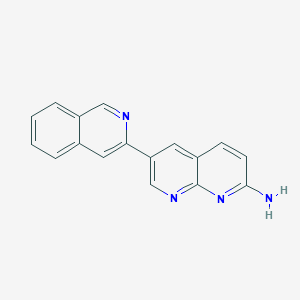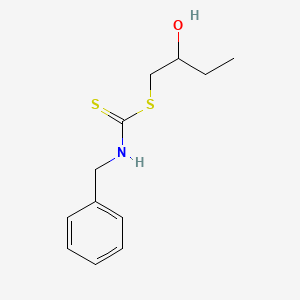
2-Hydroxybutyl benzylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybutyl benzylcarbamodithioate is a chemical compound belonging to the class of dithiocarbamates. Dithiocarbamates are known for their wide range of applications, including use as fungicides, vulcanization accelerators, and in the synthesis of various organic compounds . The compound’s structure includes a hydroxybutyl group and a benzylcarbamodithioate moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxybutyl benzylcarbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and epoxides. This method is catalyst-free and highly regioselective, typically carried out in ethanol at room temperature . The general reaction involves the following steps:
- Reaction of an amine with carbon disulfide to form a dithiocarbamic acid salt.
- Addition of an epoxide to the reaction mixture, leading to the formation of the desired 2-hydroxyalkyl dithiocarbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale production. This includes controlling reaction times, temperatures, and the use of solvents to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxybutyl benzylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon-sulfur bond, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various dithiocarbamate derivatives .
Applications De Recherche Scientifique
2-Hydroxybutyl benzylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of other organic compounds.
Biology: Investigated for its potential as an anticancer agent and cell apoptosis inhibitor.
Medicine: Explored for its use in drug development due to its biological activity.
Industry: Utilized as a multifunctional lubricant additive and in the synthesis of ionic liquids.
Mécanisme D'action
The mechanism of action of 2-Hydroxybutyl benzylcarbamodithioate involves its interaction with molecular targets and pathways. The compound can inhibit enzymes by forming complexes with metal ions, disrupting their normal function. Additionally, it can induce oxidative stress in cells, leading to apoptosis or other cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyalkyl dithiocarbamates: These compounds share a similar structure and reactivity, often used in similar applications.
Benzyl dithiocarbamates: These compounds have a benzyl group attached to the dithiocarbamate moiety, offering different reactivity and applications.
Uniqueness
2-Hydroxybutyl benzylcarbamodithioate is unique due to its specific combination of a hydroxybutyl group and a benzylcarbamodithioate moiety. This structure provides distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
922164-88-3 |
|---|---|
Formule moléculaire |
C12H17NOS2 |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
2-hydroxybutyl N-benzylcarbamodithioate |
InChI |
InChI=1S/C12H17NOS2/c1-2-11(14)9-16-12(15)13-8-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
Clé InChI |
ASZXNYDRRFXNTI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CSC(=S)NCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
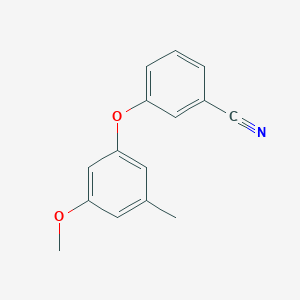
![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)
![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)
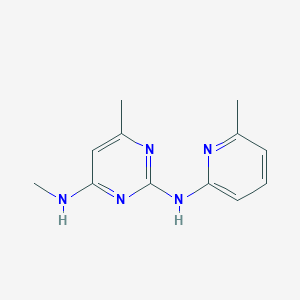
![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
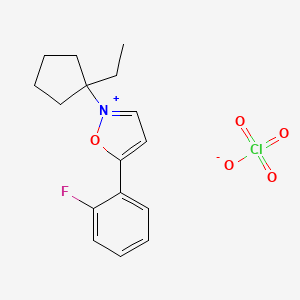
![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)
